2-((2-fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate
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Overview
Description
2-((2-fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a fluorinated aniline group and a bromopyridine carboxylate moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-((2-fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate involves several steps. One common method includes the reaction of 2-fluoroaniline with ethyl 5-bromopyridine-3-carboxylate under specific conditions to form the desired product . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-((2-fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . For example, the compound can undergo nucleophilic substitution reactions with different nucleophiles to form substituted derivatives. Oxidation reactions may lead to the formation of oxidized products, while reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential therapeutic effects, particularly in the development of new drugs. In biology, it may be used as a tool to study specific biochemical pathways and molecular interactions. Additionally, the compound has applications in the chemical industry, where it can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((2-fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets in the body. The fluorinated aniline group and the bromopyridine moiety play crucial roles in binding to these targets and modulating their activity . The compound may affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
2-((2-fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate can be compared with other similar compounds, such as 2-amino-5-fluoropyridine and 5-bromonicotinic acid . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The presence of both the fluorinated aniline and bromopyridine groups in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O3/c15-10-5-9(6-17-7-10)14(20)21-8-13(19)18-12-4-2-1-3-11(12)16/h1-7H,8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQKZKAEIHOROX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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